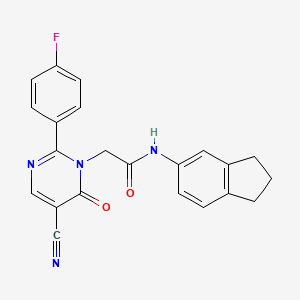
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
描述
属性
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-18-7-4-15(5-8-18)21-25-12-17(11-24)22(29)27(21)13-20(28)26-19-9-6-14-2-1-3-16(14)10-19/h4-10,12H,1-3,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWAUZZAYFBQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure characterized by:
- Pyrimidine core : A six-membered heterocyclic ring containing nitrogen atoms.
- Cyano group : Enhances lipophilicity and reactivity.
- Fluorophenyl moiety : May contribute to binding affinity through hydrophobic interactions.
- Acetamide side chain : Potentially involved in interactions with biological targets.
The molecular formula is with a molecular weight of approximately 338.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in various disease pathways. The cyano group increases the compound's lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety enhances binding affinity due to hydrophobic interactions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for disease progression, particularly in cancer and inflammatory pathways.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- In vitro studies revealed that derivatives of pyrimidine compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with significant minimum inhibitory concentrations (MICs) reported .
Case Studies and Research Findings
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrimidine Ring : Utilizing cyanoacetic acid and appropriate amines under controlled conditions.
- Substitution Reactions : Introducing the fluorophenyl and acetamide groups through nucleophilic substitution reactions.
- Purification : Techniques such as column chromatography are employed to achieve high purity.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogs in the pyrimidinone and acetamide classes. Below is a comparative analysis based on substituents, molecular properties, and inferred pharmacological profiles:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects: The 4-fluorophenyl group is conserved in the target compound and , but replaces it with a p-tolyl group, which may reduce steric hindrance.
Electronic and Solubility Profiles :
- The methanesulfonyl group in enhances solubility via polarity but may reduce membrane permeability.
- The thioether in increases lipophilicity, favoring CNS penetration but risking oxidative metabolism .
Biological Implications :
- The chloro and dimethoxy substituents in suggest dual electron effects, possibly modulating enzyme binding (e.g., topoisomerase inhibition).
- The absence of a sulfur atom in the target compound may reduce off-target interactions compared to .
Research Findings and Limitations
- Data Gaps: None of the sources provide explicit IC₅₀ values or in vivo efficacy data, limiting direct pharmacological comparisons.
- Synthetic Challenges : The dihydroindenyl moiety may complicate synthesis compared to simpler aryl derivatives .
常见问题
Q. What crystallographic techniques confirm the compound’s solid-state conformation?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond angles (e.g., C8C–C7C–C20C = 125.62°) and dihedral angles to validate the pyrimidinone ring’s planarity, as seen in for related thienopyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


